molecular formula C15H18F3N3O2 B6470907 2-(pyrrolidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine CAS No. 2640961-55-1

2-(pyrrolidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine

Cat. No.: B6470907
CAS No.: 2640961-55-1
M. Wt: 329.32 g/mol
InChI Key: QJRILDGCWCEWPM-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine is a heterocyclic compound featuring a morpholine core substituted with a pyrrolidine-1-carbonyl group and a 2-(trifluoromethyl)pyridin-4-yl moiety. The morpholine ring contributes to solubility and metabolic stability, while the trifluoromethyl group enhances lipophilicity and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Properties

IUPAC Name

pyrrolidin-1-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c16-15(17,18)13-9-11(3-4-19-13)21-7-8-23-12(10-21)14(22)20-5-1-2-6-20/h3-4,9,12H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRILDGCWCEWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include:

Compound Name Molecular Weight Key Substituents Melting Point (°C) Notable Features
2-(Pyrrolidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine (Target) ~385.3* Pyrrolidine-1-carbonyl, CF₃-pyridinyl N/A High lipophilicity, potential CNS activity
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine 357.17 Dioxaborolan, CF₃-phenyl 118–119 Boron-containing intermediate for Suzuki couplings
Patent Compound (EP 4 374 877 A2): Carboxamide-morpholine derivative ~600–650* Carboxamide, CF₃-pyridinyl, difluorophenyl N/A Designed for kinase inhibition

*Estimated based on structural analogs.

  • Compared to the patent carboxamide derivative , the target lacks a carboxamide linker and difluorophenyl group, likely reducing steric bulk and altering target selectivity.

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